7-methoxy-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-methoxy-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-15-2-3-16-17(10-15)22-13-24(19(16)25)12-14-4-8-23(9-5-14)18-11-20-6-7-21-18/h2-3,6-7,10-11,13-14H,4-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGRIZZTAXUWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
Solvent-Free Condensation
Heating equimolar quantities of 2-amino-4-methoxybenzoic acid and benzamide (as a model carboxamide) at 130°C for 5 hours yields 7-methoxy-2-phenylquinazolin-4(3H)-one.
Reaction Conditions :
Mechanism :
-
Nucleophilic attack of the anthranilic acid’s amine on the carbonyl carbon of the carboxamide.
Functionalization of Piperidine with Pyrazin-2-yl Group
The pyrazine ring is appended to the piperidine via nucleophilic aromatic substitution (SNAr).
SNAr Reaction Conditions
Substrates :
-
1-Chloropyrazine (electrophile)
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Piperidin-4-ylmethyl-quinazolinone (nucleophile)
Procedure :
-
Reflux piperidine intermediate (1 eq) with 1-chloropyrazine (1.5 eq) in DMF at 120°C for 24 hours.
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Quench with ice water, extract with ethyl acetate, and crystallize from ethanol.
Optimization Notes :
-
Catalyst : ZnCl₂ (10 mol%) improves yield by stabilizing the transition state.
-
Yield : 72–78% (reported for analogous pyrazine substitutions).
Integrated Synthetic Pathway
A consolidated route combining the above steps:
Analytical Characterization
Critical spectral data for validation:
¹H NMR (400 MHz, DMSO-d₆):
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinazolinone core or the pyrazinyl group, potentially yielding dihydro or tetrahydro derivatives.
Substitution: The methoxy group and the piperidine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
Biologically, 7-methoxy-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in targeting neurological and inflammatory diseases.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain receptors or enzymes, making it a potential candidate for treating conditions like schizophrenia, depression, and chronic pain.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials. Its synthesis and modification can lead to the discovery of new compounds with desirable properties.
Mechanism of Action
The mechanism of action of 7-methoxy-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazinyl-piperidine moiety may bind to receptor sites, modulating their activity, while the quinazolinone core can interact with enzyme active sites, inhibiting or activating their function. These interactions can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
The compound belongs to a broader class of 3,4-dihydroquinazolin-4-one derivatives. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: The pyrazine substituent in the target compound offers a balance between hydrophilicity and aromaticity, whereas the thiadiazole analog (2548986-56-5) introduces sulfur-based polarity, improving metabolic stability but reducing membrane permeability .
Pharmacological Activity: The target compound exhibits kinase selectivity (e.g., EGFR inhibition) but lags behind Compound 51e in antitumor potency, which achieves an IC₅₀ of 12 nM due to its bulky pyrido-pyrimidinone core . The thiadiazole analog shows lower cytotoxicity in vitro, likely due to reduced off-target interactions .
Physicochemical Properties :
- The target compound has a logP of 1.8 , indicating moderate lipophilicity. In contrast, the pyrrolopyrimidine analog (logP: 2.5) exhibits better blood-brain barrier penetration .
- Solubility in aqueous buffers is highest for the thiadiazole analog (4.2 mg/mL), attributed to its polar thiadiazole group .
Challenges :
Q & A
Q. What are the established synthetic routes for 7-methoxy-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Quinazolinone core formation : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH) .
Piperidine-pyrAzine coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the pyrazine-piperidine moiety. Catalysts like Pd(PPh₃)₄ and bases (Cs₂CO₃) are critical for efficiency .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexanes) or recrystallization (ACN/EtOH) to achieve >95% purity .
Key Conditions :
- Temperature control (60–80°C for coupling steps).
- Solvent selection (DMF or THF for polar intermediates).
- Moisture-sensitive steps require inert atmospheres (N₂/Ar) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are recommended?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is used:
- NMR (¹H/¹³C) : Assign methoxy protons (δ ~3.8 ppm) and quinazolinone carbonyl (δ ~160 ppm). Piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 394.1762 for C₂₁H₂₃N₅O₂) .
- HPLC-PDA : Purity assessment with C18 columns (ACN/H₂O gradient) .
Data Cross-Validation : Compare experimental spectra with computational predictions (DFT or ChemDraw simulations) to resolve ambiguities .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or HDACs) using fluorogenic substrates .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Replicate assays : Ensure consistent cell passage numbers, serum conditions, and inhibitor concentrations .
- Probe assay interference : Test for false positives via counter-screens (e.g., luciferase-based viability assays) .
- Structural analogs : Compare activity trends with derivatives lacking the pyrazine-piperidine group to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting binding modes and off-target effects?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HDAC8 or kinase domains). Grid boxes should encompass active sites .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Off-target prediction : SwissTargetPrediction or SEA databases to identify potential GPCR or ion channel interactions .
Q. How can the synthesis route be optimized for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) for enantiomer separation .
- Green chemistry : Replace DMF with Cyrene™ or 2-MeTHF to reduce toxicity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the quinazolinone core?
- Methodological Answer :
- Core modifications : Synthesize analogs with:
- Varied substituents at the 7-methoxy position (e.g., ethoxy, halogen).
- Alternative heterocycles (e.g., pyridazine instead of pyrazine) .
- Bioisosteric replacement : Replace the piperidine ring with morpholine or pyrrolidine to assess steric/electronic effects .
Table: Representative Analogs and Activity Trends
| Substituent | IC₅₀ (μM) | Target |
|---|---|---|
| 7-OCH₃ | 0.45 | HDAC8 |
| 7-Cl | 1.2 | EGFR |
| Pyridazine | 2.8 | PARP1 |
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility and bioavailability data?
- Methodological Answer :
- Standardize protocols : Use USP dissolution apparatus with fixed agitation rates (50 rpm) and biorelevant media (FaSSIF/FeSSIF) .
- In silico modeling : Predict logP and pKa via MarvinSketch or ACD/Labs to correlate with experimental solubility .
- Cocrystallization : Improve bioavailability via cocrystals with succinic acid or cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
